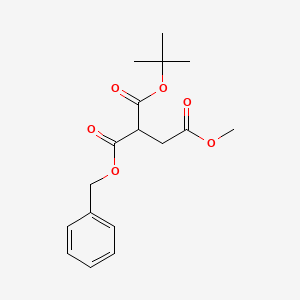
1-Benzyl-4-methyl-2-(tert-butoxycarbonyl)succinate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Benzyl 4-methyl 2-(tert-butoxycarbonyl)succinate is a chemical compound with the molecular formula C17H23NO6 and a molecular weight of 337.37 g/mol . This compound is known for its applications in various fields, including chemistry, biology, and medicine. It is often used as an intermediate in organic synthesis and has garnered attention for its unique chemical properties.
Preparation Methods
The synthesis of 1-benzyl 4-methyl 2-(tert-butoxycarbonyl)succinate typically involves the reaction of 4-methyl 2-(tert-butoxycarbonyl)succinate with benzyl bromide in the presence of a base such as sodium hydride or potassium carbonate . The reaction is carried out in an organic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) under controlled temperature conditions. The product is then purified using standard techniques such as recrystallization or column chromatography.
Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. These methods often include the use of automated reactors and continuous flow systems to ensure consistent production quality.
Chemical Reactions Analysis
1-Benzyl 4-methyl 2-(tert-butoxycarbonyl)succinate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids.
Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the ester groups to alcohols.
Substitution: Nucleophilic substitution reactions can occur at the benzyl group, where nucleophiles like hydroxide ions or amines replace the benzyl group.
Hydrolysis: Acidic or basic hydrolysis can break down the ester bonds, yielding the corresponding carboxylic acids and alcohols.
Common reagents and conditions used in these reactions include organic solvents, controlled temperatures, and specific catalysts to enhance reaction rates and selectivity. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
1-Benzyl 4-methyl 2-(tert-butoxycarbonyl)succinate has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is employed in the study of enzyme mechanisms and as a substrate in biochemical assays.
Medicine: It serves as a precursor in the synthesis of various drugs and therapeutic agents.
Industry: The compound is utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-benzyl 4-methyl 2-(tert-butoxycarbonyl)succinate involves its interaction with specific molecular targets and pathways. In biochemical assays, it may act as a substrate for enzymes, undergoing transformation into different products. The molecular targets and pathways involved depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
1-Benzyl 4-methyl 2-(tert-butoxycarbonyl)succinate can be compared with similar compounds such as:
1-Benzyl 4-methyl 2-(tert-butoxycarbonyl)aspartate: This compound has a similar structure but differs in the functional groups attached to the succinate backbone.
1-Benzyl 4-methyl 2-(tert-butoxycarbonyl)glutamate: Another structurally related compound with variations in the side chains.
1-Benzyl 4-methyl 2-(tert-butoxycarbonyl)malonate: This compound has a different carboxylate group, leading to distinct chemical properties.
The uniqueness of 1-benzyl 4-methyl 2-(tert-butoxycarbonyl)succinate lies in its specific functional groups and their arrangement, which confer unique reactivity and applications.
Properties
Molecular Formula |
C17H22O6 |
|---|---|
Molecular Weight |
322.4 g/mol |
IUPAC Name |
1-O-benzyl 1-O-tert-butyl 2-O-methyl ethane-1,1,2-tricarboxylate |
InChI |
InChI=1S/C17H22O6/c1-17(2,3)23-16(20)13(10-14(18)21-4)15(19)22-11-12-8-6-5-7-9-12/h5-9,13H,10-11H2,1-4H3 |
InChI Key |
JNIRPGOAKDAEDJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)C(CC(=O)OC)C(=O)OCC1=CC=CC=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


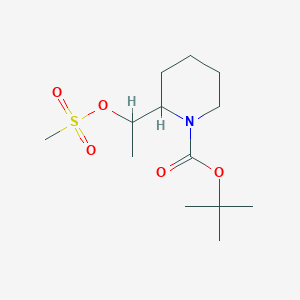
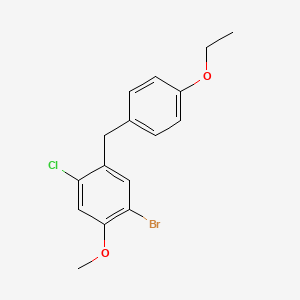
![2-(2-Chloroethyl)-8-oxa-2-azaspiro[4.5]decane](/img/structure/B13964618.png)

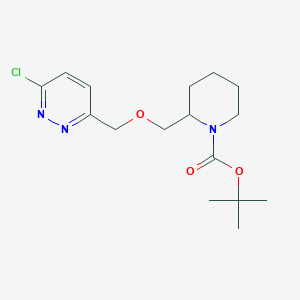

![Methyl 4-{[2-(methoxycarbonyl)phenyl]thio}-3-nitrobenzoate](/img/structure/B13964634.png)
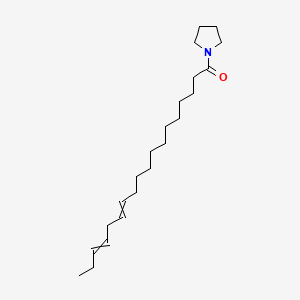
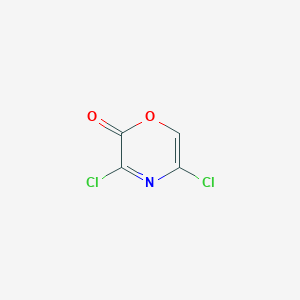
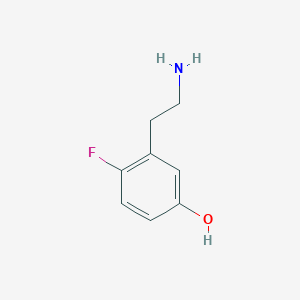
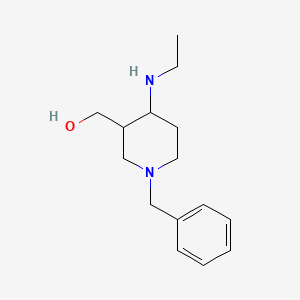
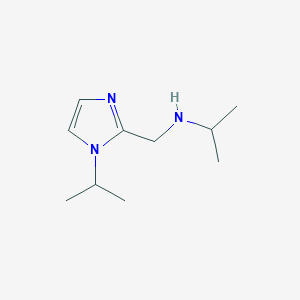
![6-Chloro-2-(4-methylphenyl)imidazo[1,2-b]pyridazine](/img/structure/B13964666.png)

